molecular formula C12H9ClN4 B11868669 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine

4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine

Cat. No.: B11868669
M. Wt: 244.68 g/mol
InChI Key: YATXRAGRBYILEP-UHFFFAOYSA-N
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Description

4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine is a heterocyclic compound that contains both a naphthyridine and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine typically involves the reaction of 4-chloro-1,8-naphthyridine with 1-methyl-3-pyrazole . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride can be employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amine derivative.

Scientific Research Applications

4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2-(1-methyl-1H-pyrazol-3-yl)-1,8-naphthyridine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1,8-naphthyridine: Lacks the pyrazole moiety.

    1-methyl-3-pyrazole: Lacks the naphthyridine moiety.

Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

4-chloro-2-(1-methylpyrazol-3-yl)-1,8-naphthyridine

InChI

InChI=1S/C12H9ClN4/c1-17-6-4-10(16-17)11-7-9(13)8-3-2-5-14-12(8)15-11/h2-7H,1H3

InChI Key

YATXRAGRBYILEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC3=C(C=CC=N3)C(=C2)Cl

Origin of Product

United States

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